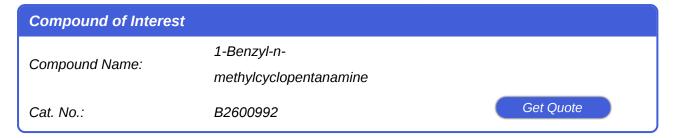


Applications of 1-Benzyl-nmethylcyclopentanamine in Medicinal Chemistry: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-n-methylcyclopentanamine is a chiral amine belonging to the broader class of benzylamine derivatives. While specific research on this exact molecule is limited in publicly available literature, the N-benzyl and cyclopentyl moieties are recognized pharmacophores found in various biologically active compounds. This document provides an overview of the potential applications of **1-Benzyl-n-methylcyclopentanamine** in medicinal chemistry, drawing upon data from structurally related N-benzyl-cycloalkylamine and N-benzyl-amine analogs. The primary areas of interest for this class of compounds include neurodegenerative diseases, particularly as cholinesterase inhibitors, and as antifungal agents.

Application Notes

The structural motif of a benzyl group attached to a nitrogen atom is a common feature in many approved drugs and clinical candidates.[1] This scaffold has been extensively utilized in drug discovery to modulate efficacy and physicochemical properties.[1] The cyclopentanamine moiety introduces a degree of conformational rigidity and lipophilicity that can be advantageous for target binding and pharmacokinetic profiles.



Potential as an Acetylcholinesterase (AChE) Inhibitor

Derivatives of N-benzylamines have shown significant potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease.[3][4] The benzyl group can engage in π - π stacking interactions within the active site of AChE, while the nitrogen atom, when protonated, can interact with the anionic subsite.[5] The cyclopentyl group can further enhance binding through hydrophobic interactions. Structure-activity relationship (SAR) studies on related N-benzylpiperidine derivatives have demonstrated that modifications to the benzyl and the cycloalkyl portions of the molecule can significantly impact inhibitory potency and selectivity over butyrylcholinesterase (BuChE).[2][6]

Potential as an Antifungal Agent

Chiral benzylamine derivatives have been investigated for their antifungal properties.[7] Studies on analogs such as chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have revealed potent activity against various fungal pathogens, including Cryptococcus neoformans and dermatophytes like Trichophyton mentagrophytes and Trichophyton rubrum.[7] The mechanism of action for some benzylamine antifungals is believed to involve the inhibition of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. The lipophilic nature of the benzyl and cyclopentyl groups in **1-Benzyl-n-methylcyclopentanamine** could facilitate its penetration of fungal cell membranes.

Quantitative Data

Quantitative data for **1-Benzyl-n-methylcyclopentanamine** is not readily available. However, the following tables summarize the biological activity of structurally related compounds to provide a basis for comparison and to guide future research.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected N-Benzylamine Derivatives



Compound	Target	IC50 (nM)	Selectivity (BuChE/AChE)	Reference
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog)	AChE	5.7	1250	[2]
ω-[N-methyl-N- (3- alkylcarbamoylox yphenyl)methyl]a minoalkoxyaryl analogue (Compound 12b)	AChE	0.32 ± 0.09	-	[6]
ω-[N-methyl-N- (3- alkylcarbamoylox yphenyl)methyl]a minoalkoxyaryl analogue (Compound 15d)	BuChE	3.3 ± 0.4	-	[6]
(7R,13aS)-7- benzylstepholidin e (1a)	AChE	40,600 ± 1000	-	[5]
(7S,13aS)-7- benzylstepholidin e (1b)	AChE	51,900 ± 1000	-	[5]

Table 2: Antifungal Activity of Chiral Benzylamine Derivatives



Compound	Fungal Strain	MIC₅₀ (μg/mL)	Reference
(R)-N-(4-tert- butylbenzyl)-N-methyl- 1-(naphthalen-1- yl)ethanamine	Cryptococcus neoformans	Similar to Butenafine	[7]
(R)-N-(4-tert- butylbenzyl)-N-methyl- 1-(naphthalen-1- yl)ethanamine	Trichophyton mentagrophytes	0.06	[7]
(R)-N-(4-tert- butylbenzyl)-N-methyl- 1-(naphthalen-1- yl)ethanamine	Trichophyton rubrum	-	[7]
para-benzyloxy substituted derivative	Trichophyton mentagrophytes	0.125	[7]
(S)-1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine	Trichophyton mentagrophytes	1	[7]

Experimental Protocols

Synthesis of a Chiral Tertiary Dibenzylamine Analog: (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine

This protocol describes the synthesis of a related chiral tertiary dibenzylamine, which can be adapted for the synthesis of **1-Benzyl-n-methylcyclopentanamine** by using appropriate starting materials. The synthesis involves an asymmetric Aza–Michael addition followed by Barton decarboxylation.[8]

Materials:

Methyl cyclohex-1-ene-carboxylate



- (R)-N-benzyl-N-(α-methylbenzyl)amide
- n-Butyllithium (n-BuLi)
- Tetrahydrofuran (THF), anhydrous
- Potassium hydroxide (KOH)
- Methanol (MeOH)
- 2,2'-dithiobis(pyridine N-oxide)
- tert-Butyl mercaptan (tBuSH)
- Hexane
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography

Procedure:

- Asymmetric Aza–Michael Addition:
 - \circ To a solution of (R)-N-benzyl-N-(α -methylbenzyl)amide in anhydrous THF at -78 °C, add n-BuLi and stir for 30 minutes.
 - Add a solution of methyl cyclohex-1-ene-carboxylate in anhydrous THF and stir for 2 hours at -78 °C.
 - Quench the reaction with saturated aqueous ammonium chloride and extract with EtOAc.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the β-amino ester.
- Hydrolysis:
 - Dissolve the β-amino ester in a mixture of MeOH and aqueous KOH.



- Reflux the mixture for 24 hours.
- Acidify the reaction mixture with HCl and extract with EtOAc.
- Dry the organic layer and concentrate to yield the β -amino acid.
- Barton Decarboxylation:
 - Dissolve the β-amino acid and 2,2'-dithiobis(pyridine N-oxide) in THF.
 - Heat the mixture to 40 °C for 4 hours.
 - Add tBuSH and irradiate with a 220 V lamp for 1 hour.
 - Purify the crude product by silica gel column chromatography using a gradient of Hexane/EtOAc as the eluent to obtain the final product.[8]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Test compound (1-Benzyl-n-methylcyclopentanamine) dissolved in a suitable solvent (e.g., DMSO)
- Positive control (e.g., Donepezil)
- 96-well microplate



Microplate reader

Procedure:

- Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
- In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution.
- Incubate the plate at 37 °C for 15 minutes.
- Initiate the reaction by adding ATCI and DTNB to each well.
- Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
- The rate of reaction is proportional to the AChE activity.
- Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

- Fungal strain (e.g., Cryptococcus neoformans)
- RPMI-1640 medium
- Test compound (1-Benzyl-n-methylcyclopentanamine) dissolved in DMSO

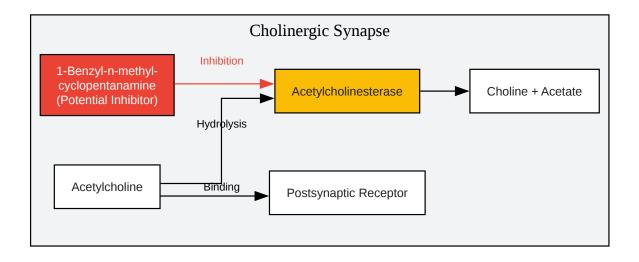


- Positive control (e.g., Fluconazole)
- 96-well microplate
- Spectrophotometer or microplate reader

Procedure:

- Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
- Prepare serial dilutions of the test compound in the 96-well plate using RPMI-1640 medium.
- Add the fungal inoculum to each well.
- Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plate at 35 °C for 24-48 hours.
- The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be determined visually or by measuring the optical density at a specific wavelength.

Visualizations





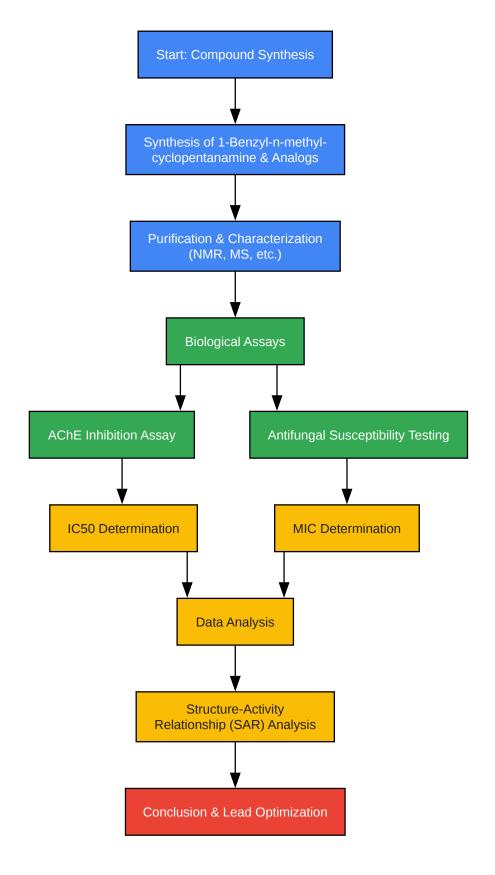




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Caption: Proposed mechanism of action for **1-Benzyl-n-methylcyclopentanamine** as an AChE inhibitor.





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Caption: General workflow for the synthesis and biological evaluation of **1-Benzyl-n-methylcyclopentanamine**.

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